1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride

Overview

Description

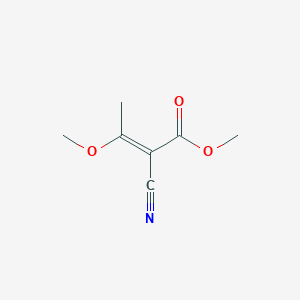

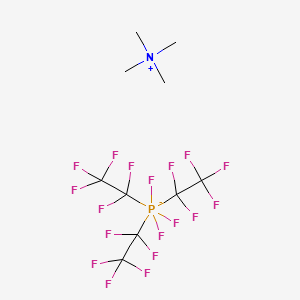

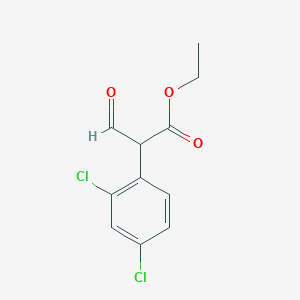

“1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride” is a chemical compound with the CAS Number: 396730-55-5 . It has a molecular weight of 135.59 and its linear formula is C5H10ClNO . It appears as a grey solid .

Molecular Structure Analysis

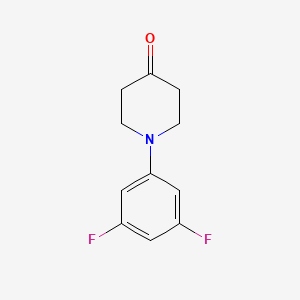

The molecular structure of “1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride” consists of 5 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Scientific Research Applications

Oligonucleotide Synthesis

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride, as part of pyridine hydrochloride, has been utilized in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This method offers an improved approach for synthesizing oligonucleotides, particularly useful for creating mixed base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups. This technique could be pivotal for synthesizing oligonucleotide analogues with sensitive substituents, offering a promising avenue for advancing genetic research and therapeutic applications (Gryaznov & Letsinger, 1992).

Chemical Synthesis of Pyridines

The compound has been implicated in the efficient synthesis of pyridines through the conversion of cyclic six-membered imines into pyridines. This process involves a highly regioselective α, α-dichlorination followed by double dehydrochlorination, highlighting its potential in the synthesis of pyridine derivatives. Such chemical pathways are critical for developing materials and molecules with applications in various industries, including pharmaceuticals and agrochemicals (Kimpe, Keppens, & Fonck, 1996).

Photophysical Properties of Organic Dyes

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride derivatives have been studied for their emissive properties, revealing a new class of large Stokes shift organic dyes. These compounds exhibit intense fluorescence upon UV light excitation, with potential applications in materials science for developing fluorescent probes and materials with specific optical properties (Marchesi, Brenna, & Ardizzoia, 2019).

Anti-Inflammatory Agents

Research has also explored the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, investigating their potential as anti-inflammatory agents. This study underscores the compound's relevance in medicinal chemistry, aiming to develop new therapeutic agents to treat inflammation (Rao, Redda, Onayemi, Melles, & Choi, 1995).

Coordination Chemistry and Luminescent Probes

The compound has been utilized in coordination chemistry to create polymers and complexes with potential as luminescent probes. This application is significant for the development of sensors and imaging agents, offering insights into the interactions of metals and organic ligands in the creation of functional materials (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).

Safety and Hazards

properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKLZHNGMVJOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone](/img/structure/B1646302.png)